molecular formula C9H9ClN2 B2841927 [2-(4-Chlorophenyl)ethyl](cyano)amine CAS No. 1247372-60-6

[2-(4-Chlorophenyl)ethyl](cyano)amine

Cat. No.: B2841927
CAS No.: 1247372-60-6
M. Wt: 180.64
InChI Key: GMFYSQKUYSDJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the CAS Number: 1247372-60-6 . It has a molecular weight of 180.64 and is typically stored at 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name of this compound is 2-(4-chlorophenyl)ethylcyanamide . The InChI code is 1S/C9H9ClN2/c10-9-3-1-8(2-4-9)5-6-12-7-11/h1-4,12H,5-6H2 . The InChI key is GMFYSQKUYSDJLD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“2-(4-Chlorophenyl)ethylamine” is a liquid with a molecular weight of 180.64 . It has a refractive index of n20/D 1.548 (lit.) , a boiling point of 60-65°C/0.1mmHg (lit.) , and a density of 1.112g/mL at 25°C (lit.) .

Scientific Research Applications

Anticancer Activity

The derivative 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one has shown significant in vitro anticancer activity against a variety of cancer types, including leukemia, non-small cell lung cancer, renal cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer. This demonstrates the potential of 2-(4-Chlorophenyl)ethylamine derivatives in the development of novel anticancer agents (Kattimani et al., 2013).

Catalytic Reactions

2-(4-Chlorophenyl)ethylamine and its derivatives have been utilized in various catalytic and electro-catalytic reactions. For instance, poly(3,4-ethylenedioxythiophene) immobilized both the metal particle catalyst and the reagent, showcasing catalytic activity in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride (Sivakumar & Phani, 2011).

Dye Synthesis and Application

In another application, derivatives of 2-(4-Chlorophenyl)ethylamine have been synthesized for use in disperse dyes, showing promising results in dyeing polyester and nylon fabrics with excellent fastness properties (Abolude et al., 2021).

Molluscicidal Properties

Derivatives of 2-(4-Chlorophenyl)ethylamine have also demonstrated molluscicidal properties, providing potential applications in the control of snails that are intermediate hosts of schistosomiasis (El-bayouki & Basyouni, 1988).

Synthesis of Heterocycles

Furthermore, these compounds have facilitated the synthesis of various heterocycles, including imidazoles and pyrazines, through reactions with primary and secondary amines. This versatility underscores the utility of 2-(4-Chlorophenyl)ethylamine in organic synthesis and pharmaceutical chemistry (Schnell et al., 1994).

Safety and Hazards

This compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-(4-chlorophenyl)ethylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-9-3-1-8(2-4-9)5-6-12-7-11/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFYSQKUYSDJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247372-60-6
Record name [2-(4-chlorophenyl)ethyl](cyano)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.